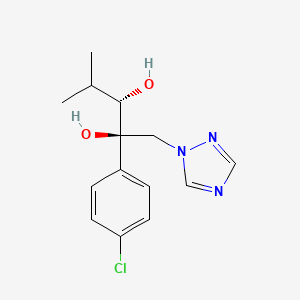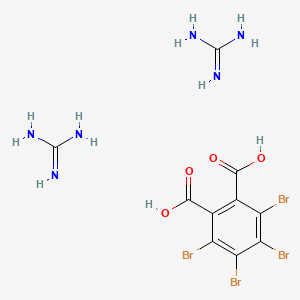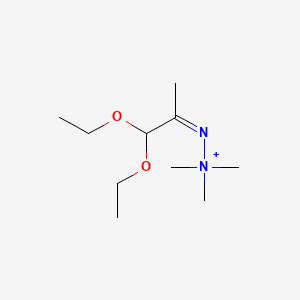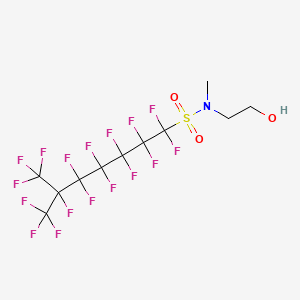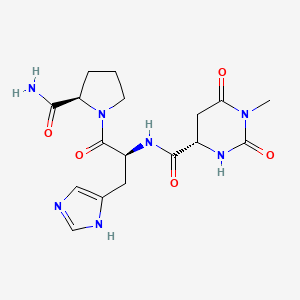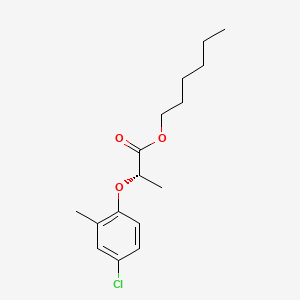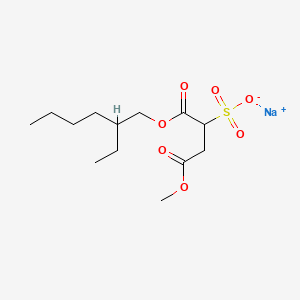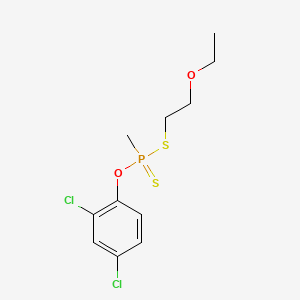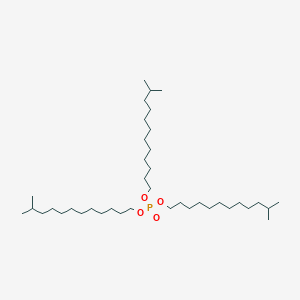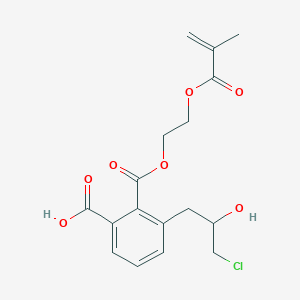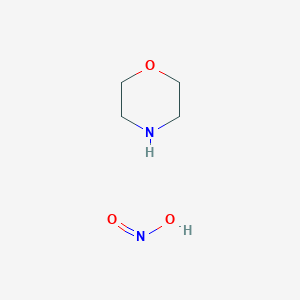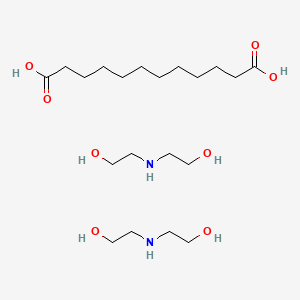
Einecs 285-125-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of dodecanedioic acid with 2,2’-iminodiethanol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where dodecanedioic acid and 2,2’-iminodiethanol are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Dodecanedioic acid, compound with 2,2’-iminodiethanol (1:2), can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Dodecanedioic acid, compound with 2,2’-iminodiethanol (1:2), has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dodecanedioic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: A related compound with similar chemical properties but without the iminodiethanol component.
2,2’-Iminodiethanol: Another related compound that can form similar derivatives when combined with different acids.
Uniqueness
Dodecanedioic acid, compound with 2,2’-iminodiethanol (1:2), is unique due to its specific combination of dodecanedioic acid and 2,2’-iminodiethanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
85030-01-9 |
|---|---|
Molecular Formula |
C20H44N2O8 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
dodecanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H22O4.2C4H11NO2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;2*6-3-1-5-2-4-7/h1-10H2,(H,13,14)(H,15,16);2*5-7H,1-4H2 |
InChI Key |
NTFDWJSSZLBXTM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


